(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
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Overview
Description
(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolone ring, a morpholine group, and a tert-butylphenyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves a multi-step process One common method includes the condensation of 4-tert-butylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with chloroacetyl chloride in the presence of a base to yield the thiazolone ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and the use of efficient catalysts can be employed to scale up the production process. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
The compound’s potential therapeutic properties are being explored in medicine. Its interactions with biological targets suggest it could be developed into drugs for treating various conditions, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of (5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its tert-butylphenyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain types of chemical degradation and enhances its stability in various environments. Additionally, the morpholine group contributes to its solubility and reactivity, making it a versatile compound for diverse applications.
Properties
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,3)14-6-4-13(5-7-14)12-15-16(21)19-17(23-15)20-8-10-22-11-9-20/h4-7,12H,8-11H2,1-3H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNZRBKZLKWTM-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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